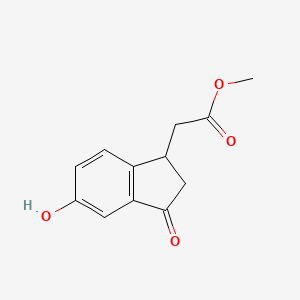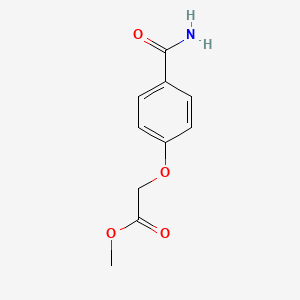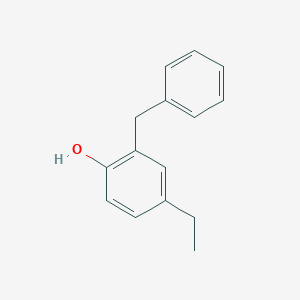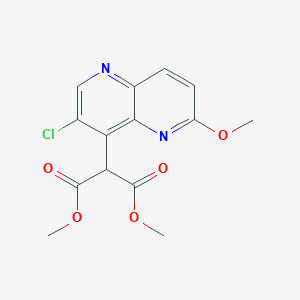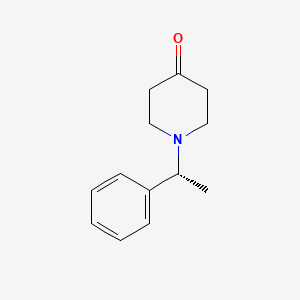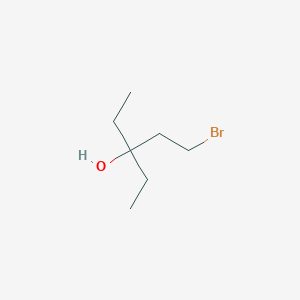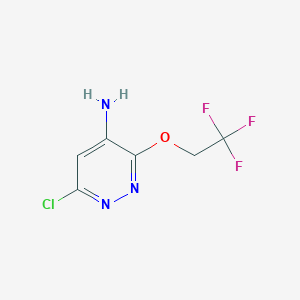
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine
描述
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is a chemical compound with the molecular formula C7H5ClF3N2O It is characterized by the presence of a pyridazine ring substituted with a chloro group, a trifluoroethoxy group, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The 2,2,2-trifluoroethoxy group is introduced to the pyridazine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
化学反应分析
Types of Reactions
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
科学研究应用
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biochemical effects.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
6-Chloro-3-iodo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with an iodine atom instead of an amine group.
5-(3,4-Dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoroethoxy)pyridazine: Another related compound with different substituents on the pyridazine ring.
Uniqueness
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it valuable for various applications.
属性
分子式 |
C6H5ClF3N3O |
|---|---|
分子量 |
227.57 g/mol |
IUPAC 名称 |
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3O/c7-4-1-3(11)5(13-12-4)14-2-6(8,9)10/h1H,2H2,(H2,11,12) |
InChI 键 |
FDIVFJJYNNPPHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN=C1Cl)OCC(F)(F)F)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
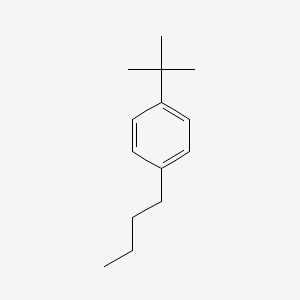


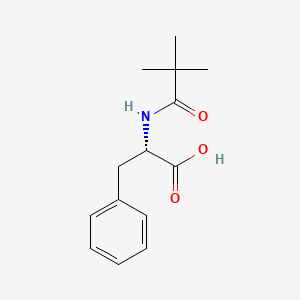
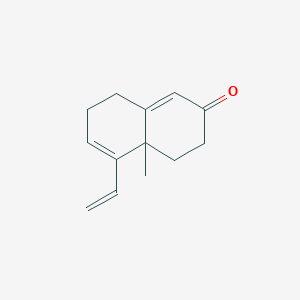
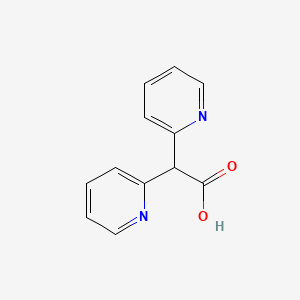
![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)
